![molecular formula C7H11BrClNS2 B1518752 2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride CAS No. 1172948-44-5](/img/structure/B1518752.png)
2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride
Overview
Description
2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride is a chemical compound with the molecular formula C7H10BrNS2•HCl and a molecular weight of 288.6 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound includes a thienyl group (a sulfur-containing ring), a bromine atom, a thioether group (R-S-R’), and an amine group (NH2). The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 102.87°C and a predicted boiling point of approximately 327.0°C at 760 mmHg . The predicted density is approximately 1.6 g/cm^3 . These properties can be important for handling and storage considerations.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , the study of proteomes and their functions. It serves as a biochemical tool for probing protein interactions and dynamics, aiding in the understanding of cellular processes at the molecular level .
Neurochemistry
In neurochemistry, it aids in studying the chemical characteristics and processes of the nervous system, potentially contributing to the understanding of neurological disorders.
Each application leverages the unique chemical properties of 2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride to explore and innovate within their respective fields. The compound’s versatility makes it a valuable asset across various domains of scientific research.
properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)methylsulfanyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS2.ClH/c8-7-2-1-6(11-7)5-10-4-3-9;/h1-2H,3-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYGMVOCJEWBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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